molecular formula C21H22N4O2S B3016380 N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1105247-28-6

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B3016380
CAS RN: 1105247-28-6
M. Wt: 394.49
InChI Key: KGNJRUBXOHJGBF-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide" is a complex organic molecule that appears to be derived from heterocyclic synthesis involving naphthyl moieties. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of derivatives. For instance, the reaction with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux produces pyridine-2(1H)-thiones. Further reactions with α-haloketones lead to the formation of thieno[2,3-b]pyridine derivatives, which can undergo various transformations to yield compounds with different heterocyclic rings, such as pyridothienopyrimidines and pyridothienotriazines . These methods could potentially be adapted for the synthesis of the compound , given its structural similarity to the thieno[3,4-c]pyrazol moiety.

Molecular Structure Analysis

The molecular structure of related compounds is determined using analytical and spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide", providing detailed information about its functional groups, the arrangement of atoms, and the overall conformation of the molecule.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions, such as cyclization, saponification, diazotization, and rearrangement processes . These reactions are crucial for the transformation of the base structures into more complex derivatives with potential biological activity. The compound may also undergo similar reactions, which could be explored to synthesize new derivatives or to modify its chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The related compounds' properties, such as solubility, melting point, and reactivity, can be inferred from their synthesis and structural data . For instance, the presence of a naphthyl group could affect the compound's aromaticity and hydrophobicity, while the thieno[3,4-c]pyrazol moiety could contribute to its electronic properties and potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure of Isomeric Enaminones : This study details the synthesis process and structural characterization of isomeric enaminones, highlighting the significance of tautomerism and the importance of intramolecular hydrogen bonds in determining the compounds' structural stability. The study provides insights into the structural attributes that could be relevant for similar compounds including N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (Brbot-Šaranović et al., 2001).

Biological Activities and Applications

CDK2 Inhibitors for Anti-Proliferative Activity : Research on pyrazolopyridine, furopyridine, and pyridine derivatives, including those with naphthyl and thienyl moieties, has identified compounds with significant inhibitory activity against the CDK2 enzyme, demonstrating potential applications in cancer therapy through the inhibition of cell proliferation (Abdel-Rahman et al., 2021).

Synthesis and Antimicrobial Activity : Another study focused on the synthesis of dibenzo[c,f]chromenes and related compounds, demonstrating their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Gaby et al., 2000).

Antimicrobial and Anti-Inflammatory Activities : The synthesis and evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus for their antimicrobial and selected anti-inflammatory activities provide a basis for the medicinal chemistry applications of compounds with similar structures (Kumaraswamy et al., 2008).

properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-10-22-19(26)11-25-20(17-12-28-13-18(17)24-25)23-21(27)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNJRUBXOHJGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

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